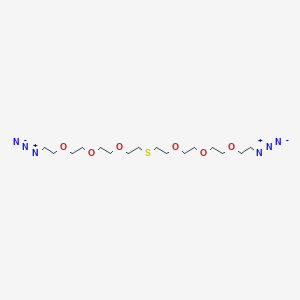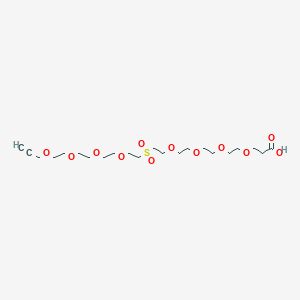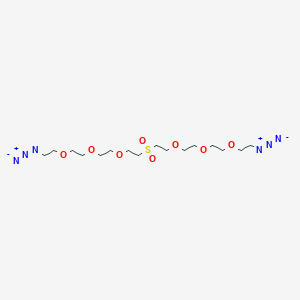
5,5',5''-(Methylsilanetriyl)triisophthalic acid
Overview
Description
5,5',5''-(Methylsilanetriyl)triisophthalic acid, commonly known as MSTIPA, is a unique organosilicon compound that has gained significant attention in the field of materials science and chemistry. It is a trisiloxane-based molecule that has three isophthalic acid groups attached to a central silicon atom. MSTIPA is a versatile compound that exhibits various properties, including excellent thermal stability, high solubility in organic solvents, and the ability to form self-assembled monolayers.
Mechanism of Action
The mechanism of action of MSTIPA is not fully understood yet. However, it is believed that the isophthalic acid groups can form hydrogen bonds with the substrate surface, while the methylsiloxane groups can interact with each other through van der Waals forces, leading to the formation of a self-assembled monolayer. The monolayer can modify the surface properties of the substrate and provide a stable platform for further functionalization.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of MSTIPA. However, it has been reported that MSTIPA can induce cytotoxicity in certain cell lines, such as human lung cancer cells. The mechanism of cytotoxicity is not clear yet, but it is believed to be related to the hydrophobicity and charge distribution of the molecule.
Advantages and Limitations for Lab Experiments
One of the main advantages of MSTIPA is its ability to form self-assembled monolayers on various substrates, which can modify the surface properties of the substrate and provide a stable platform for further functionalization. MSTIPA is also highly soluble in organic solvents, which makes it easy to handle and process. However, one of the limitations of MSTIPA is its cytotoxicity, which can limit its application in certain biological and medical research fields.
Future Directions
There are several future directions for the research and application of MSTIPA. One direction is to explore the potential of MSTIPA as a precursor for the synthesis of silicon-based nanoparticles and nanowires with unique properties. Another direction is to investigate the mechanism of action of MSTIPA and its cytotoxicity in more detail. Furthermore, the application of MSTIPA in catalysis and surface modification can be further explored and optimized. Finally, the development of new synthesis methods for MSTIPA with higher yield and purity can also be a future direction for research.
Scientific Research Applications
MSTIPA has been widely used in various scientific research applications, including surface modification, nanotechnology, and catalysis. It can form self-assembled monolayers on various substrates, such as silicon oxide, gold, and titanium dioxide. These monolayers can modify the surface properties of the substrate, such as hydrophobicity, adhesion, and electronic properties. MSTIPA has also been used as a precursor for the synthesis of silicon-based nanoparticles and nanowires. In addition, MSTIPA can be used as a catalyst for various organic reactions, such as Michael addition and aldol condensation.
properties
IUPAC Name |
5-[bis(3,5-dicarboxyphenyl)-methylsilyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O12Si/c1-38(17-5-11(20(26)27)2-12(6-17)21(28)29,18-7-13(22(30)31)3-14(8-18)23(32)33)19-9-15(24(34)35)4-16(10-19)25(36)37/h2-10H,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAQIFIPIIUEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC(=CC(=C1)C(=O)O)C(=O)O)(C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5',5''-(Methylsilanetriyl)triisophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one](/img/structure/B3325149.png)

![Bicyclo[2.2.2]octan-2-amine](/img/structure/B3325160.png)


![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)